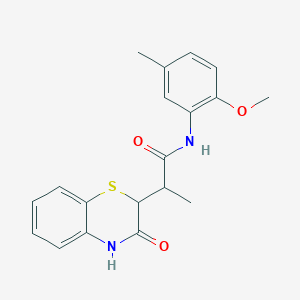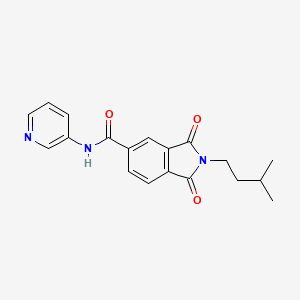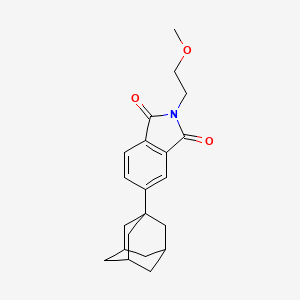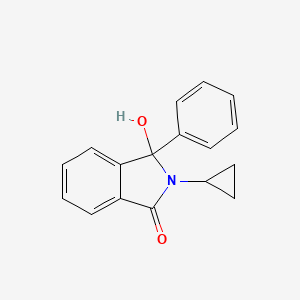![molecular formula C26H24N4O4 B4186875 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline](/img/structure/B4186875.png)
5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline
Vue d'ensemble
Description
5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline, also known as BFPNB, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. BFPNB belongs to the class of nitroaniline derivatives and has been shown to exhibit promising pharmacological properties, making it a subject of interest for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. In addition, 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. Furthermore, 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Furthermore, 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline has been studied for its potential use as a neuroprotective agent and has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties, making it a well-characterized compound. In addition, 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline has been shown to exhibit activity against various disease targets, making it a versatile compound for use in drug discovery research. However, there are also some limitations to the use of 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Furthermore, 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline has not been extensively studied in vivo, and its pharmacokinetic properties are not well characterized.
Orientations Futures
There are several future directions for research on 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline. One area of interest is the development of 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline derivatives with improved pharmacological properties, such as increased potency or selectivity for specific disease targets. In addition, further studies are needed to elucidate the mechanism of action of 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline and to determine its pharmacokinetic properties in vivo. Furthermore, 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline could be studied in combination with other compounds to determine its potential use in combination therapies for various diseases. Finally, the potential use of 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline as a diagnostic tool or imaging agent could also be explored.
Applications De Recherche Scientifique
5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines in vitro. Furthermore, 5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline has been investigated for its potential use as a neuroprotective agent due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
1-benzofuran-2-yl-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c31-26(25-16-20-8-4-5-9-24(20)34-25)29-14-12-28(13-15-29)21-10-11-23(30(32)33)22(17-21)27-18-19-6-2-1-3-7-19/h1-11,16-17,27H,12-15,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUQAUFQVZMQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-yl{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B4186809.png)




![methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4186836.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-2-pyridinamine](/img/structure/B4186845.png)
![4-methyl-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide](/img/structure/B4186857.png)

![2-[(4-bromobenzyl)thio]-N-(3-ethoxypropyl)acetamide](/img/structure/B4186868.png)
![2-{4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B4186869.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)benzamide](/img/structure/B4186878.png)

![N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B4186888.png)